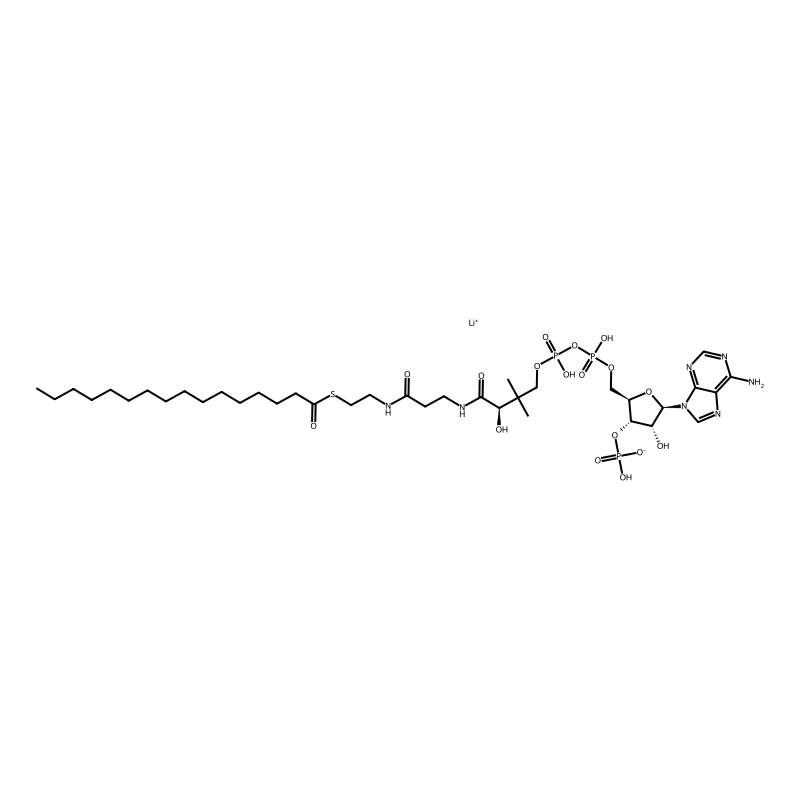

n-Hexadecanoyl coenzyme a lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

n-Hexadecanoyl coenzyme A lithium salt (Palmitoyl-CoA lithium salt) is a highly purified, activated long-chain (C16) fatty acyl thioester essential for lipid metabolism research, enzymatic assays, and targeted metabolomics. As an amphiphilic molecule with a critical micelle concentration (CMC) of approximately 75–100 μM in physiological buffers, it serves as the obligate acyl donor for zDHHC palmitoyltransferases and a primary substrate for de novo sphingolipid biosynthesis[1]. Procuring the lithium salt form provides a critical advantage in aqueous solubility, achieving concentrations up to 50 mg/mL (~50 mM) in water without the need for organic co-solvents or detergents. This ensures that downstream high-throughput screening (HTS) and mass spectrometry workflows are not confounded by solvent artifacts, mixed-chain impurities, or premature precipitation.

Substituting n-Hexadecanoyl coenzyme A lithium salt with its free acid or sodium salt alternatives introduces severe processability and stability risks that directly impact assay reproducibility. The free acid form is notoriously difficult to solubilize in cold aqueous buffers, often requiring harsh heating or detergents that can denature sensitive target proteins like carnitine palmitoyltransferase or AMPK [1]. Conversely, while the sodium salt is water-soluble, its thioester bond is highly susceptible to rapid aqueous hydrolysis; consequently, manufacturers often recommend that aqueous sodium salt stocks be discarded after a single day . Furthermore, in assay buffers requiring >5 mM Mg2+ for co-factor activation, sodium and potassium salts of long-chain acyl-CoAs are prone to sudden precipitation, whereas the lithium salt maintains superior solution clarity and monomeric availability [2].

Aqueous Stock Stability and Thioester Longevity

The thioester bond of acyl-CoAs is inherently labile in water, but the counter-ion significantly influences stock longevity. The lithium salt of Palmitoyl-CoA can be stored as an aqueous stock at -80°C for up to 6 months without significant degradation . In stark contrast, the sodium salt of Palmitoyl-CoA undergoes more rapid hydrolysis, and technical guidelines explicitly advise against storing its aqueous solutions for more than 24 hours .

| Evidence Dimension | Aqueous stock stability (time to significant degradation) |

| Target Compound Data | Up to 6 months at -80°C (Lithium Salt) |

| Comparator Or Baseline | Maximum 1 day (Sodium Salt) |

| Quantified Difference | ~180-fold increase in usable aqueous stock lifespan |

| Conditions | Aqueous solution, stored at -80°C or standard freezing conditions |

Procuring the lithium salt drastically reduces reagent waste and ensures consistent substrate concentrations across multi-month screening campaigns.

Divalent Cation Tolerance in Enzymatic Buffers

Many CoA-dependent enzymes require Mg2+ for catalytic activity. However, long-chain acyl-CoAs readily form insoluble complexes with divalent cations. The lithium salt mitigates this effect due to the high hydration energy of the lithium ion, whereas alternative salts precipitate heavily when Mg2+ concentrations exceed 4–5 mM [1]. The lithium salt allows for clear solutions even at higher Mg2+ concentrations, maintaining the required monomeric or micellar state of the substrate.

| Evidence Dimension | Solubility limit in the presence of Mg2+ |

| Target Compound Data | Maintains solubility >5 mM Mg2+ |

| Comparator Or Baseline | Precipitates at 4-5 mM Mg2+ (Sodium/Potassium salts) |

| Quantified Difference | Extended solubility range in divalent cation-rich buffers |

| Conditions | 0.05 M KPi buffer (pH 7.4) or 0.10 M Tris-HCl with MgCl2 |

Prevents sudden substrate dropout in kinase or acyltransferase assays that require high magnesium concentrations.

Mass Spectrometry Adduct Simplification for Absolute Quantification

In targeted metabolomics for absolute quantification of tissue acyl-CoA pools, the choice of standard salt form is critical. Sodium salts frequently generate complex, split [M+Na]+ and [M+2Na-H]+ adducts during electrospray ionization, which dilutes the primary [M+H]+ signal and complicates multiple reaction monitoring (MRM) transitions. The lithium salt minimizes these complex adducts, providing a cleaner precursor ion signal, which is essential when using native chemical ligation probes like CysTPP to quantify long-chain acyl-CoAs [1].

| Evidence Dimension | MS1 precursor ion spectral purity |

| Target Compound Data | High [M+H]+ signal fidelity with minimal adduct splitting |

| Comparator Or Baseline | Signal dilution across multiple[M+Na]+ adducts (Sodium Salt) |

| Quantified Difference | Higher signal-to-noise ratio for the primary target mass |

| Conditions | LC-MS/MS or LC-HRMS with electrospray ionization (ESI) |

Improves the limit of detection (LOD) and quantification accuracy in sensitive metabolomic flux analyses.

Predictable Critical Micelle Concentration (CMC) for Allosteric Dosing

Palmitoyl-CoA acts as an allosteric regulator for enzymes like AMPK, but its activity is highly phase-dependent. It activates AMPK at physiological monomeric concentrations (~1 μM) but artificially inhibits it when forming micelles [1]. The highly purified lithium salt provides a highly predictable CMC of 75–100 μM in standard assay buffers [2]. Substituting with crude lipid mixtures or free acids leads to unpredictable mixed-micelle formation, shifting the CMC and causing artifactual enzyme inhibition.

| Evidence Dimension | CMC predictability and enzyme activation range |

| Target Compound Data | Predictable CMC (75-100 μM); reliable sub-CMC activation at 1-10 μM |

| Comparator Or Baseline | Unpredictable phase transitions and artifactual inhibition (Crude/Mixed Acyl-CoAs) |

| Quantified Difference | Strict control over the monomer-to-micelle transition boundary |

| Conditions | In vitro TR-FRET or radiometric enzyme assays (e.g., AMPK or zDHHC) |

Guarantees that researchers can precisely dose the compound in its monomeric state without triggering artifactual micellar inhibition.

High-Throughput Screening (HTS) of Palmitoyltransferases (zDHHCs)

Leveraging its 6-month aqueous stability at -80°C and precise CMC, this compound is the ideal substrate for continuous, multi-plate fluorometric assays measuring CoASH release during zDHHC autopalmitoylation [1].

LC-MS/MS Targeted Metabolomics and Flux Analysis

Due to its minimal adduct formation compared to sodium salts, it serves as the optimal analytical standard for calibrating tissue acyl-CoA pool measurements, particularly when using native chemical ligation probes like CysTPP [2].

In Vitro Allosteric Enzyme Regulation Assays

Because of its high purity and predictable micellar dynamics, it is the preferred reagent for studying the sub-CMC allosteric activation of metabolic sensors like AMPK without the risk of detergent-like artifactual inhibition[3].

De Novo Sphingolipid Biosynthesis Profiling

Its high solubility in detergent-free buffers makes it the optimal primary precursor for in vitro serine palmitoyltransferase (SPT) assays, ensuring that the rate-limiting step of ceramide production is measured under true physiological conditions without solvent interference [4].

References

- [1] Pink, et al. "A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening." Analytical Biochemistry, 2010.

- [2] James, et al. "Native chemical ligation approach to sensitively probe tissue acyl-CoA pools." Cell Chemical Biology, 2022.

- [3] Pinkerman, et al. "Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms." Nature, 2020.

- [4] Weiss, B. and Stoffel, W. "Human and murine serine-palmitoyl-CoA transferase. Cloning, expression and characterization of the key enzyme in sphingolipid synthesis." European Journal of Biochemistry, 1997.

Dates

Explore Compound Types